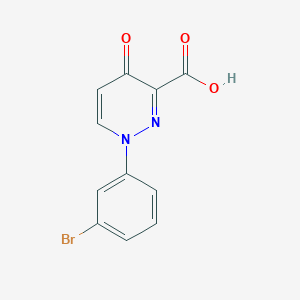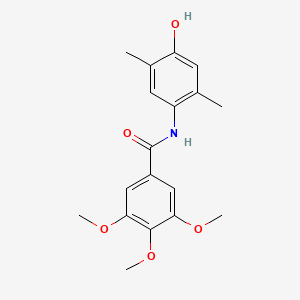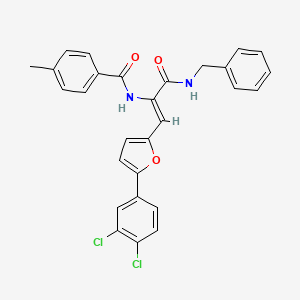
(5-Chloro-2,4-dimethoxyphenyl)-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2,4-dimethoxyphenyl)-thiourea is an organic compound characterized by the presence of a thiourea group attached to a chlorinated and dimethoxylated phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2,4-dimethoxyphenyl)-thiourea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with thiocyanate derivatives under acidic conditions. A common method includes:
Step 1: Dissolving 5-chloro-2,4-dimethoxyaniline in an appropriate solvent such as ethanol.
Step 2: Adding a thiocyanate source, such as ammonium thiocyanate, to the solution.
Step 3: Acidifying the mixture with hydrochloric acid to facilitate the formation of the thiourea derivative.
Step 4: Isolating the product by filtration and recrystallization.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers to enhance thermal and mechanical properties.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Antimicrobial Agents: Potential use as a scaffold for developing antimicrobial drugs.
Anticancer Research: Investigated for its cytotoxic properties against cancer cell lines.
Industry:
Agriculture: Used in the synthesis of agrochemicals.
Dyes and Pigments: Precursor for the synthesis of various dyes.
Wirkmechanismus
The mechanism by which (5-Chloro-2,4-dimethoxyphenyl)-thiourea exerts its effects often involves interaction with biological macromolecules. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition. The chlorinated phenyl ring enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
(5-Chloro-2,4-dimethoxyphenyl)-urea: Similar structure but lacks the sulfur atom, affecting its reactivity and biological activity.
(5-Chloro-2,4-dimethoxyphenyl)-thiocarbamide: Similar but with different substituents on the thiourea group.
Uniqueness: (5-Chloro-2,4-dimethoxyphenyl)-thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it versatile in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H11ClN2O2S |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
(5-chloro-2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C9H11ClN2O2S/c1-13-7-4-8(14-2)6(3-5(7)10)12-9(11)15/h3-4H,1-2H3,(H3,11,12,15) |
InChI-Schlüssel |
YDLDCSXJYWPYAZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=S)N)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)

![5-(2,5-Dimethyl-phenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B12119196.png)
![3-[(Dibutylamino)sulfonyl]thiolane-1,1-dione](/img/structure/B12119210.png)
![2-amino-1-(3-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119212.png)





![6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)
